![molecular formula C19H16N2O3S B2769855 N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1987112-42-4](/img/structure/B2769855.png)
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Cyanide Anions
Research on coumarin benzothiazole derivatives, closely related to the specified compound, highlights their application as chemosensors for cyanide anions. These compounds, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, exhibit the ability to recognize cyanide anions through a Michael addition reaction, displaying a noticeable color change and fluorescence quenching. This property is valuable for environmental monitoring and safety applications, particularly in detecting cyanide, which is a highly toxic substance (Kangnan Wang et al., 2015).
Eco-Friendly Synthesis Approaches
The synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has been explored through eco-friendly methods. This research underlines the importance of green chemistry in developing new compounds with reduced environmental impact. The use of aqueous sodium carbonate or hydrogen carbonate solution at room temperature exemplifies an environmentally friendly approach to chemical synthesis, contributing to sustainable practices in chemical research (F. Proença & Marta Costa, 2008).
Antibacterial Applications
Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, synthesized through a reaction involving N-benzyl-2-cyanoacetamide, have shown potential antibacterial effects against both Gram-negative and Gram-positive bacteria. This discovery opens avenues for the development of new antibacterial agents, highlighting the role of chromene derivatives in medicinal chemistry and pharmaceutical research (Behjat Pouramiri et al., 2017).
Synthesis of Naphtho[2.1-b]pyran-2-carboxamides
The synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides from a three-component cyclocoupling reaction demonstrates the versatility and creativity in synthetic organic chemistry. These compounds, also known as 3H-Benzo[f]chromene-2-carboxamides, have potential applications in various fields, including material science and drug development (T. A. Nizami & R. Hua, 2018).
properties
IUPAC Name |
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9,12,16H,2,4,6,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMRXEGZHCJKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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